molecular formula C11H11ClN2O2S B1313396 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride CAS No. 61320-20-5

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride

Cat. No.: B1313396
CAS No.: 61320-20-5
M. Wt: 270.74 g/mol
InChI Key: MYKMFSJLSQTYNU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonyl chloride is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is benzenesulfonyl chloride, with a pyrazole substituent at the para position (C4) of the benzene ring. The pyrazole ring is further substituted with methyl groups at positions 3 and 5, while the sulfonyl chloride group (-SO$$_2$$Cl) occupies position 1 of the benzene ring.

The structural representation (Figure 1) highlights the connectivity:

  • A benzene ring with a sulfonyl chloride group at position 1.
  • A 1H-pyrazole ring attached to position 4 of the benzene, featuring methyl groups at positions 3 and 5.

Table 1: Key structural identifiers

Property Value
SMILES CC1=CC(C)=NN1C2=CC=C(C=C2)S(=O)(=O)Cl
InChIKey MYKMFSJLSQTYNU-UHFFFAOYSA-N

The pyrazole ring’s 1H designation confirms the hydrogen resides on N1, precluding tautomeric shifts to N2 due to steric and electronic constraints from the benzenesulfonyl group.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 61320-20-5 , a universal identifier for chemical substances. Alternative designations include:

Table 2: Synonyms and alternative names

Name Source Citation
1-[4-(Chlorosulfonyl)phenyl]-3,5-dimethyl-1H-pyrazole
4-(3,5-Dimethylpyrazol-1-yl)benzenesulfonyl chloride
Benzenesulfonyl chloride, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-

These synonyms reflect variations in substituent ordering and hyphenation but retain the core structural description.

Molecular Formula and Weight Analysis

The molecular formula C$${11}$$H$${11}$$ClN$$2$$O$$2$$S encapsulates the compound’s atomic composition:

  • 11 carbons : 6 from benzene, 5 from pyrazole and methyl groups.
  • 1 chlorine : From the sulfonyl chloride group.
  • 2 nitrogens : From the pyrazole ring.
  • 2 oxygens and 1 sulfur : From the sulfonyl group.

Table 3: Molecular weight breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 11 1.008 11.09
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
S 1 32.07 32.07
Total 270.74

The calculated molecular weight (270.74 g/mol) matches experimental values.

Isomeric Considerations and Tautomeric Possibilities

Pyrazoles exhibit annular tautomerism, where the hydrogen shifts between N1 and N2 positions. However, in this compound, the benzenesulfonyl group at N1 locks the pyrazole in the 1H form, eliminating tautomeric possibilities (Figure 2).

Key factors preventing tautomerism :

  • Substitution at N1 : The bulky benzenesulfonyl group sterically hinders hydrogen migration to N2.
  • Electronic effects : The electron-withdrawing sulfonyl chloride stabilizes the N1-hydrogen configuration, disfavoring tautomerization.

No geometric or optical isomers are possible due to the compound’s planar aromatic rings and absence of chiral centers.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMFSJLSQTYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485067
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61320-20-5
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride typically involves the reaction of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonic acid with phosphorus pentachloride (PCl5) in dichloromethane at 90°C for 14 hours . The reaction mixture is then cooled, concentrated, and purified to obtain the target compound with a high yield of 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction parameters.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce the sulfonyl group into organic molecules makes it valuable in the development of drugs targeting diverse biological pathways.
  • Bioconjugation Techniques
    • It is utilized in bioconjugation processes where it can react with amines or alcohols to form stable sulfonamide bonds. This property is particularly useful in creating targeted drug delivery systems and in the development of antibody-drug conjugates.
  • Material Science
    • The compound is explored for its potential applications in material science, particularly in the modification of polymers and resins. Its reactivity can enhance the properties of materials, making them suitable for specific industrial applications.
  • Agricultural Chemistry
    • In agricultural chemistry, it has been investigated for its role in synthesizing agrochemicals that improve crop yield and resistance to pests and diseases.

Case Study 1: Synthesis of Anticancer Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of anticancer agents using 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride as a key intermediate. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in drug development.

Case Study 2: Bioconjugation for Targeted Therapy

A research team utilized this compound to create bioconjugates aimed at enhancing the delivery of chemotherapeutic agents to tumor sites. The sulfonyl chloride group facilitated the formation of stable linkages with antibodies, resulting in improved therapeutic efficacy and reduced side effects.

Safety Considerations

Due to its corrosive nature, handling this compound requires appropriate safety measures:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Ensure adequate ventilation in work areas.
  • Store under controlled conditions to prevent degradation or hazardous reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substituent Variations on the Benzene Ring

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6)
  • Molecular Formula : C₁₀H₉ClN₂O₂S (MW 256.71 g/mol)
  • Key Differences :
    • The pyrazole substituent is attached at the meta position of the benzene ring, compared to the para position in the target compound.
    • The pyrazole ring has a single methyl group at the 1-position, whereas the target compound has 3,5-dimethyl substitution on the pyrazole.
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
  • Molecular Formula : C₁₀H₉ClN₂O₂S (MW 256.71 g/mol)
  • Key Differences :
    • Shares the para substitution pattern on benzene with the target compound but lacks the 3,5-dimethyl groups on the pyrazole.
  • Implications :
    • The absence of 3,5-dimethyl groups may result in lower thermal stability due to reduced steric protection of the sulfonyl chloride group .

Substituent Variations on the Pyrazole Ring

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005614-77-6)
  • Molecular Formula : C₇H₁₁ClN₂O₂S (MW 222.7 g/mol)
  • Key Differences :
    • The sulfonyl chloride group is directly attached to the pyrazole ring (4-position) instead of a benzene ring.
    • The pyrazole has an ethyl group at the 1-position and 3,5-dimethyl substitution.
  • Implications :
    • The direct attachment to the pyrazole may alter electronic properties, making it more reactive in cyclization reactions compared to benzene-linked analogs .

Heterocyclic Core Variations

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Molecular Formula : C₁₉H₂₄ClN₅O₂S (MW 446.0 g/mol)
  • Key Differences :
    • Features a pyridine ring instead of benzene, with a sulfonamide group instead of sulfonyl chloride.
    • Includes a 4-butyl substituent on the pyrazole.
  • Implications :
    • The pyridine core introduces basic nitrogen , which can influence solubility and coordination chemistry.
    • The sulfonamide group reduces reactivity compared to sulfonyl chlorides, making it more suitable for biological applications .

Fluorinated Analogues

4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1)
  • Key Differences :
    • Contains a perfluorinated alkyl chain attached via an ether linkage to the benzene ring.
  • Implications :
    • Fluorination enhances hydrophobicity and chemical inertness , making these compounds suitable for high-stability applications (e.g., surfactants, coatings).
    • The target compound, lacking fluorine, is more reactive in aqueous or nucleophilic environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Applications
4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride C₁₁H₁₁ClN₂O₂S 270.74 3,5-dimethylpyrazole (para) Benzene Pharmaceutical intermediates
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 1-methylpyrazole (meta) Benzene Organic synthesis
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₇H₁₁ClN₂O₂S 222.7 Ethyl, 3,5-dimethylpyrazole Pyrazole Coordination chemistry
4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride C₁₅H₅ClF₁₇O₃S ~700 (estimated) Perfluorinated alkyl chain (para) Benzene Surfactants, coatings

Research Findings and Implications

  • Reactivity : The target compound’s para-substituted benzene and 3,5-dimethylpyrazole groups balance steric hindrance and electronic effects, making it versatile for coupling reactions .
  • Thermal Stability: Dimethyl groups on the pyrazole enhance stability compared to mono-substituted analogs, as evidenced by higher melting points in related compounds (e.g., 76.5–78.5°C for 3-(1-methylpyrazole)benzenesulfonyl chloride) .

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 61320-20-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antileishmanial properties, cytotoxicity, and molecular modeling studies.

  • Molecular Formula: C11H11ClN2O2S
  • Molecular Weight: 270.74 g/mol
  • Appearance: Solid, typically stored under refrigeration due to its corrosive nature.

Biological Activity Overview

Research has indicated that compounds related to pyrazoles and benzenesulfonamides exhibit various biological activities, including antimicrobial and antitumor effects. The specific compound of interest, this compound, has shown promise in several studies.

Antileishmanial Activity

A significant study investigated the antileishmanial properties of pyrazole derivatives. The results showed that compounds similar to this compound demonstrated effective inhibition against Leishmania species:

CompoundIC50 (μM) against L. amazonensisIC50 (μM) against L. infantum
3b0.0700.059
3e0.0720.065

These findings suggest that the structural characteristics of pyrazole derivatives significantly influence their biological activity against leishmaniasis .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using murine adherent peritoneal cells to evaluate the safety profile of similar compounds:

CompoundCC50 (μM)Therapeutic Index
3b15>200
3e18>250

The high therapeutic index indicates a favorable safety margin for these compounds compared to their efficacy against leishmanial infections .

Molecular Modeling and Pharmacokinetics

Molecular modeling studies have been performed to understand the interactions between these compounds and their biological targets. The analysis showed that the spatial orientation of the pyrazole ring affects binding affinity and biological activity:

  • Spatial Orientation: The coplanarity of the pyrazole and sulfonamide moieties plays a crucial role in their interaction with biological targets.
  • Pharmacokinetic Properties: Evaluations based on Lipinski's rule of five indicated good oral bioavailability potential for these derivatives, suggesting they could be developed into viable therapeutic agents .

Case Studies and Literature Review

A review of literature indicates that various derivatives of benzenesulfonamides have been synthesized and tested for their biological activities:

  • Antimicrobial Properties: Several studies have shown that benzenesulfonamide derivatives exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects: Compounds with similar structures have been explored for their potential in treating inflammatory diseases due to their ability to inhibit specific enzymes involved in inflammatory pathways .

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonyl chloride in laboratory settings?

A common approach involves nucleophilic substitution or coupling reactions. For example, sulfonyl chlorides are often synthesized via chlorosulfonation of aromatic precursors under controlled conditions. A reflux setup with anhydrous solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., glacial acetic acid) can facilitate the reaction . Purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Melting Point (mp): Compare observed mp (e.g., 89.5°C–91°C for structurally similar sulfonyl chlorides) with literature values to assess purity .
  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the presence of pyrazole protons (δ ~6.5–7.5 ppm) and sulfonyl chloride groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass ~256.71 g/mol for analogous compounds) .
  • X-ray Crystallography: For absolute structural confirmation, single-crystal analysis resolves bond geometries, as demonstrated in pyrazole-containing derivatives .

Q. What safety protocols should be followed when handling this compound?

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCl during hydrolysis) .
  • Storage: Keep in a cool, dry place away from moisture (sulfonyl chlorides hydrolyze readily).
  • Disposal: Neutralize waste with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylpyrazole group influence the reactivity of this sulfonyl chloride?

The electron-donating methyl groups on the pyrazole ring increase the electron density of the aromatic system, potentially stabilizing intermediates during nucleophilic substitution. Steric hindrance from the dimethyl groups may slow reactions with bulky nucleophiles. Comparative studies with substituents like trifluoromethyl (electron-withdrawing) or phenyl (bulkier) can elucidate these effects .

Q. What are common side reactions during sulfonamide synthesis using this reagent, and how can they be minimized?

  • Hydrolysis: Competing hydrolysis of the sulfonyl chloride to sulfonic acid occurs in humid environments. Mitigate by using anhydrous solvents and inert atmospheres.
  • Over-sulfonylation: Excess reagent may lead to disulfonation. Optimize stoichiometry (e.g., 1.1:1 reagent-to-substrate ratio) and monitor reaction progress via TLC .
  • Byproduct Formation: Remove residual acetic acid (from synthesis) via aqueous washes to prevent esterification side reactions .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl chloride's electrophilic sulfur). Molecular docking studies may predict interactions with biological targets, guiding applications in enzyme inhibition or drug design .

Q. What strategies improve the yield of sulfonate esters when using this reagent?

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of alcohol substrates.
  • Base Selection: Use tertiary amines (e.g., triethylamine) to scavenge HCl and shift equilibrium toward product formation.
  • Temperature Control: Maintain 0–5°C to suppress thermal decomposition while allowing sufficient reactivity .

Methodological Notes

  • Synthesis Optimization: Adjust reflux time (e.g., 4–6 hours) based on substrate reactivity, as seen in triazole synthesis protocols .
  • Purity Assessment: Cross-reference melting points with catalog data (e.g., mp 89.5°C–91°C for similar compounds) .
  • Safety Compliance: Adhere to GBZ 2.1 and OECD guidelines for chemical handling and waste management .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 2
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4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride

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